molecular formula C24H41NO3 B608495 LCAHA CAS No. 117094-40-3

LCAHA

Katalognummer: B608495
CAS-Nummer: 117094-40-3
Molekulargewicht: 391.596
InChI-Schlüssel: WZXAGWREMCSWMF-YPLGJCPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithocholic Acid Hydroxyamide (LCAHA) is a derivative of lithocholic acid, a bile acid. It has gained significant attention in scientific research due to its ability to inhibit deubiquitinase USP2a, leading to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression . This property makes it a potential therapeutic agent for treating certain types of cancer.

Wissenschaftliche Forschungsanwendungen

Lithocholic Acid Hydroxyamide has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lithocholic Acid Hydroxyamide involves the modification of lithocholic acid. One common method includes the reaction of lithocholic acid with hydroxylamine under specific conditions to form the hydroxyamide derivative . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process.

Industrial Production Methods

While detailed industrial production methods for Lithocholic Acid Hydroxyamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Lithocholic Acid Hydroxyamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Vergleich Mit ähnlichen Verbindungen

Lithocholic Acid Hydroxyamide is unique among lithocholic acid derivatives due to its potent inhibition of USP2a. Similar compounds include:

    Lithocholic Acid: The parent compound, which does not have the same inhibitory effect on USP2a.

    Lithocholic Acid Ethyl Ester: Another derivative with different biological activities.

    Lithocholic Acid Methyl Ester: Similar to the ethyl ester, with distinct properties.

Lithocholic Acid Hydroxyamide stands out due to its specific mechanism of action and potential therapeutic applications .

Biologische Aktivität

Lithocholic Acid Hydroxyamide (LCAHA) is a derivative of lithocholic acid (LCA), a secondary bile acid known for its significant role in lipid metabolism. Recent studies have highlighted this compound's potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit the deubiquitinase USP2a and destabilize cyclin D1, leading to cell cycle arrest.

This compound functions primarily through the inhibition of USP2a, a deubiquitinase that regulates the stability of cyclin D1, a critical protein for cell cycle progression. By inhibiting USP2a, this compound promotes the degradation of cyclin D1, resulting in G0/G1 phase arrest in various cancer cell lines, notably HCT116 colon cancer cells.

  • Cyclin D1 Degradation : The treatment with this compound has been shown to cause a dose-dependent decrease in cyclin D1 expression. In HCT116 cells, this compound treatment resulted in a significant reduction of cyclin D1 levels, which is crucial for the transition from G1 to S phase of the cell cycle. This effect was more pronounced in p53 wild-type cells compared to p53 knockout variants .
  • Cell Cycle Arrest : The compound induced G0/G1 arrest by inhibiting the transition of cells into the S phase. In studies, up to 56% of BrdU-positive cells remained in the S phase after treatment with 5 µM this compound, compared to controls treated with DMSO . This indicates that this compound effectively hinders cell proliferation by disrupting normal cell cycle dynamics.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Growth Inhibition : this compound exhibited growth-inhibitory properties against HCT116 cells with an IC50 value around 5.8 µM . This suggests that relatively low concentrations can significantly affect cancer cell viability.
  • Clonogenic Assays : Clonogenic assays demonstrated that this compound significantly reduced the clonogenic potential of MCF-7 cells (cyclin D1-dependent), while having no effect on SAOS-2 cells (cyclin D1-negative), further supporting its mechanism of action through cyclin D1 modulation .

Data Table: Biological Activity Summary

Parameter Value
IC50 (HCT116 Cells) 5.8 µM
USP2a Inhibition IC50 9.7 µM (Ub-AMC Assay)
3.7 µM (Di-Ub Assay)
Effect on Cyclin D1 Decreased expression in treated cells
Cell Cycle Phase Arrest G0/G1 phase arrest

Case Study 1: HCT116 Colon Cancer Cells

In a controlled study involving HCT116 cells, treatment with varying concentrations of this compound resulted in a notable decrease in cyclin D1 levels and an increase in G0/G1 phase arrest. The study utilized BrdU incorporation assays to assess cell cycle progression and confirmed that this compound effectively inhibits the transition into S phase.

Case Study 2: MCF-7 Breast Cancer Cells

Another investigation focused on MCF-7 breast cancer cells demonstrated that this compound not only inhibited cell growth but also significantly impacted the clonogenic potential of these cells. The results indicated that cyclin D1 is essential for maintaining proliferative signals, and its degradation by this compound plays a crucial role in its anticancer effects .

Eigenschaften

CAS-Nummer

117094-40-3

Molekularformel

C24H41NO3

Molekulargewicht

391.596

IUPAC-Name

Lithocholic acid hydroxyamide

InChI

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI-Schlüssel

WZXAGWREMCSWMF-YPLGJCPNSA-N

SMILES

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LCAHA

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LCAHA
Reactant of Route 2
Reactant of Route 2
LCAHA
Reactant of Route 3
Reactant of Route 3
LCAHA
Reactant of Route 4
LCAHA
Reactant of Route 5
LCAHA
Reactant of Route 6
LCAHA
Customer
Q & A

Q1: How has the LCAHa malate dehydrogenase (MalDH) evolved differently in the three Halobacteria orders?

A: Since the this compound MalDH, various evolutionary processes have shaped the MalDH enzymes in the Halobacteriales, Haloferacales, and Natrialbales orders. These processes include amino acid replacements, gene duplications, gene losses, and even horizontal gene transfers. These events have resulted in significant variations in the enzymes' solubility, stability, and catalytic properties, reflecting adaptations to the diverse environments inhabited by these halophilic archaeal orders [, ].

Q2: What insights do resurrected ancestral MalDHs provide into halophilic protein adaptation?

A: By resurrecting nine ancestral MalDHs, including the this compound, researchers could compare their biochemical properties to those of modern halobacterial MalDHs [, ]. This comparison unveiled a potential stability trade-off: as these enzymes adapted to new, diverse environments, they might have gained new properties at the cost of decreased stability in other conditions. This finding suggests a dynamic interplay between stability and functional diversification during the evolution of halophilic proteins in Archaea.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.